![molecular formula C11H10F2N4O2 B7555383 N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide](/img/structure/B7555383.png)
N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide, also known as DFTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DFTA belongs to the class of triazole derivatives and has been studied for its various biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide is not fully understood. However, it has been suggested that N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide exerts its biological activities through the inhibition of various enzymes and proteins. For example, N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has also been shown to have antifungal activity against Candida albicans. In addition, N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has been shown to reduce inflammation in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide in lab experiments is its relatively simple synthesis method. N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of using N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide in lab experiments is its low solubility in water, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are many future directions for the study of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide. One potential direction is the development of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide derivatives with improved solubility and bioavailability. Another potential direction is the study of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its anticancer activity. Additionally, the study of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide in animal models of Alzheimer's disease may provide further insight into its potential use as a treatment for this condition.
Synthesemethoden
The synthesis of N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide involves the reaction of 3,5-difluoroaniline with ethyl 2-bromoacetate to form 3,5-difluoro-N-ethoxycarbonylaniline. This intermediate compound is then reacted with sodium azide to form 3,5-difluoro-N-ethoxycarbonylazidoaniline. The final step involves the reaction of 3,5-difluoro-N-ethoxycarbonylazidoaniline with formaldehyde and sodium hydroxide to form N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, antifungal, and anticancer activities. N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N4O2/c12-7-1-8(13)3-9(2-7)14-11(19)5-17-4-10(6-18)15-16-17/h1-4,18H,5-6H2,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFSCPUYAUDZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NC(=O)CN2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.